N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
This compound features a unique hybrid structure combining a 1-methylimidazole core, a phenylmethyl group, an acetamide linker, and a tetrahydropyran (THP) ring substituted with a pyrrole moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition elements .
Properties
Molecular Formula |
C22H26N4O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[(1-methylimidazol-2-yl)-phenylmethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C22H26N4O2/c1-25-14-11-23-21(25)20(18-7-3-2-4-8-18)24-19(27)17-22(9-15-28-16-10-22)26-12-5-6-13-26/h2-8,11-14,20H,9-10,15-17H2,1H3,(H,24,27) |
InChI Key |
SELJDQFNIFKVPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycles and Substituents
- Imidazole Derivatives: N-(1H-benzimidazol-2-yl)(pyrazolyl)acetamides (): These compounds share the acetamide linker but replace the THP-pyrrole group with benzimidazole and pyrazole rings. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): Incorporates a bipyridine system instead of THP, offering extended π-conjugation for electronic interactions .
Pyrrole-Containing Analogues :
Acetamide Linker Modifications
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (): Replaces the THP-pyrrole with a triazole-thiazole system, introducing sulfur-based heterocycles that may alter redox properties .
- 2-(4-(1H-Tetrazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide (): Substitutes THP with a tetrazole-piperidine group, enhancing hydrogen-bond acceptor capacity .
Key Reactions
- Amide Coupling : The target compound likely employs EDCI/HOBt-mediated coupling (as in ) to connect the imidazole-phenylmethyl amine with the THP-pyrrole acetic acid .
- Nucleophilic Substitution : Analogous to , SNAr reactions could functionalize pyridine or imidazole rings in intermediates .
Purification and Characterization
- Chromatography: Similar to , flash column chromatography (e.g., methanol/ethyl acetate gradients) may purify the target compound .
- Analytical Data : Expected ¹H NMR signals include:
Physicochemical Properties
Melting Points and Solubility
Molecular Weight and LogP
- Target Compound : Estimated MW: ~463 g/mol; LogP: ~2.5 (predicted via fragment-based methods).
- Comparisons :
Tables
Table 1. Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
